Naphtho(8,1,2-abc)coronene

Description

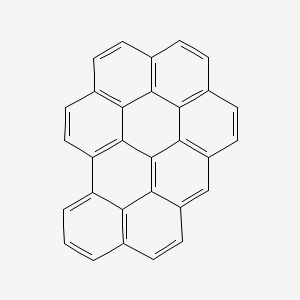

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

nonacyclo[16.12.0.02,15.03,12.04,9.05,30.06,27.020,29.023,28]triaconta-1(18),2(15),3(12),4(9),5,7,10,13,16,19,21,23(28),24,26,29-pentadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H14/c1-2-15-8-10-19-14-20-11-9-17-5-4-16-6-7-18-12-13-22-21(3-1)23(15)27(19)30-28(20)25(17)24(16)26(18)29(22)30/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMLYQXCBXWZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C6=C(C=CC7=C6C8=C(C=C7)C=CC9=C8C5=C3C(=C9)C=C2)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216170 | |

| Record name | Naphtho(8,1,2-abc)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6596-38-9 | |

| Record name | Naphtho(8,1,2-abc)coronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(8,1,2-abc)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Naphtho 8,1,2 Abc Coronene

Direct Synthetic Routes

While specific laboratory syntheses directly targeting Naphtho(8,1,2-abc)coronene are not extensively detailed in the provided search results, the synthesis of related large PAHs often involves pyrolytic and photochemical methods.

Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is a key process in the formation of large PAHs. lsu.edu The high temperatures involved promote the cracking of organic compounds into smaller, unstable fragments, which then recombine to form more stable and larger PAH structures. lsu.edu This process, known as pyrosynthesis, is fundamental to the formation of complex PAHs like this compound in environments such as combustion systems. lsu.edu High rates of pyrolysis and pyrosynthesis have been observed to lead to faster formation rates and increased total concentrations of PAHs. lsu.edu For instance, the pyrolysis of naphthalene (B1677914), a simpler PAH, can lead to the formation of larger PAHs like benzo[j]fluoranthene, benzo[k]fluoranthene, and perylene (B46583) through dimerization and elimination of hydrogen. oup.com

Information regarding specific photochemical synthesis pathways for this compound is limited in the provided search results. However, photochemical reactions are a known route for the synthesis and transformation of PAHs. These reactions typically involve the absorption of light by a molecule, leading to an excited state that can then undergo various chemical transformations, including cyclization and rearrangement, to form more complex structures.

Formation Mechanisms within Complex Chemical Environments

This compound is frequently identified as a product of complex chemical reactions occurring in combustion and high-temperature environments.

The formation of this compound in complex environments is understood to occur through annelation, a process where one or more rings are fused onto a pre-existing molecular framework. lsu.edu One proposed pathway involves the formation from dibenzo[e,ghi]perylene. lsu.edu This transformation proceeds through several isomeric intermediates, including benzo[a]coronene, benzo[pqr]naphtho[8,1,2-bcd]perylene, and phenanthro[5,4,3,2-efghi]perylene, all of which have been detected in wood soot extracts. lsu.edu This step-wise addition of rings is a common mechanism for the growth of large PAHs in combustion processes. researchgate.net

This compound is a known component of the complex mixture of compounds generated during the incomplete combustion of organic materials. oup.com It has been identified in various combustion-related samples, including the products of benzene (B151609) droplet combustion. researchgate.net The conditions within a flame, such as high temperatures and the presence of various reactive chemical species, provide a suitable environment for the complex series of reactions that lead to the formation of large, condensed PAHs like this compound. oup.comconcawe.eu

Soot and particulate matter are major carriers of high-molecular-weight PAHs. lsu.edu this compound has been specifically identified in the extracts of diesel particulate matter and carbon black. acs.org The analysis of such complex mixtures often requires sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and high-temperature gas chromatography (GC), to separate and identify individual compounds. concawe.euacs.org For example, Naphtho[8,1,2-abc]coronene was identified in diesel particulate matter extract using non-aqueous reversed-phase liquid chromatography coupled with a UV multichannel detector. acs.org It has also been quantified in urban airborne particulate matter. dss.go.th

Occurrence in Combustion and Pyrolysis Systems

Identification in Fossil Fuel Extracts

This compound has been identified as a component in extracts from various fossil fuel sources and their combustion products. Its presence is indicative of high-temperature geological or industrial processes.

Notably, it has been detected in diesel particulate matter. researchgate.net The identification in these complex mixtures requires advanced analytical techniques, such as non-aqueous reversed-phase liquid chromatography combined with a UV multichannel detector, which confirmed the compound's existence in diesel engine exhaust extracts. researchgate.net Its highly condensed structure makes it less volatile, necessitating methods like high-temperature gas chromatography for analysis. nist.gov

Furthermore, the compound has been tentatively identified in geological samples. Studies of Palaeogene coals from Greenland have reported the presence of high-molecular-weight PAHs, including this compound. chemicalbook.com

Supercritical Pyrolysis Products of Hydrocarbon Fuels

The formation of this compound is a significant outcome of the supercritical pyrolysis of various hydrocarbon fuels. These conditions, involving high temperatures and pressures exceeding the fuel's critical point, are relevant to the development of advanced aviation fuels where thermal stability is paramount. govinfo.gov The formation of large, stable PAHs like this compound is a key step in the pathway to solid deposit formation, which can be detrimental to fuel systems. govinfo.gov

Research has unequivocally identified this compound in the pyrolysis products of several model hydrocarbon fuels. The high pressure involved in supercritical pyrolysis plays a crucial role in facilitating the formation of such large PAHs at relatively moderate temperatures. govinfo.gov

The table below summarizes key findings from studies where this compound was identified as a pyrolysis product.

Table 1: Identification of this compound in Supercritical Pyrolysis Products

| Fuel | Temperature (°C) | Pressure (atm) | Residence Time (s) | Key Findings |

|---|---|---|---|---|

| Methylcyclohexane | Up to 570 | Up to 100 | 140 | Identified as one of several large PAHs, highlighting the role of high pressure in its formation. govinfo.gov |

| n-Decane | 570 | 94.6 | 133 | Identified as the sole C30H14 PAH product among 24 unsubstituted PAHs detected. researchgate.netscispace.com |

| n-Decane (with 4-methylchrysene (B135461) dopant) | 568 | 94.6 | 133 | Yields increased with doping, indicating its formation via molecular growth from smaller, bay-region methyl-substituted PAHs. researcher.life |

| Fischer-Tropsch Synthetic Jet Fuel | 710 | 42 | Not Specified | Identified as one of 19 perylene benzologues in the pyrolysis products. researchgate.net |

Advanced Spectroscopic Analysis and Chromatographic Characterization of Naphtho 8,1,2 Abc Coronene

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For large polycyclic aromatic hydrocarbons (PAHs) like Naphtho(8,1,2-abc)coronene, the UV-Vis spectrum is characterized by a series of absorption bands corresponding to π-π* transitions. The position, intensity, and fine structure of these bands are highly sensitive to the size and topology of the conjugated system.

The linear optical absorption spectrum of this compound, an extension of the coronene (B32277) core through the annelation of a naphthalene (B1677914) unit, is expected to exhibit a bathochromic (red) shift compared to the parent coronene molecule. This shift is a direct consequence of the extension of the π-conjugated system, which leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Comparison of Absorption Maxima for Coronene and a Related Hexabenzocoronene

| Compound | β-band (nm) | p-band (nm) | α-band (nm) |

| Coronene | 310.1 | 342.7 | 389.2 |

| Hexabenzocoronene | 358.2 | 386.4 | 438.4 |

This table illustrates the bathochromic shift observed when the coronene core is extended, a principle that applies to this compound.

The optical gap (Eg) is a crucial parameter that determines the electronic and optical properties of a material. It can be estimated from the onset of the lowest energy absorption band in the UV-Vis spectrum. For coronene, the optical band gap has been determined to be approximately 3.29 eV, corresponding to the lowest energy absorption peak at 377 nm in a thin film chemeo.com.

Due to the extended π-conjugation in this compound, its optical gap is expected to be lower than that of coronene. The addition of aromatic rings to a PAH core systematically decreases the HOMO-LUMO gap. Theoretical calculations on various PAHs have shown that the HOMO-LUMO gap decreases as the number of aromatic rings increases. For instance, computational studies on coronene and its derivatives have explored how substitutions and additions to the core structure modulate the energy gap.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the UV-Vis spectra of complex molecules like this compound. These calculations can provide insights into the nature of the electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO) that give rise to the observed absorption bands.

While a direct comparison of the computed and experimental spectra for this compound is not available in the surveyed literature, studies on similar molecules demonstrate the utility of this approach. For coronene and its derivatives, TD-DFT calculations have been shown to reproduce the general features of the experimental absorption spectra with reasonable accuracy. Discrepancies between theoretical and experimental values can arise from factors such as solvent effects, vibrational broadening, and the choice of the exchange-correlation functional and basis set in the calculations.

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy provides information about the excited state properties of a molecule. Following absorption of a photon, the molecule can relax to the ground state by emitting a photon, and the characteristics of this emitted light are sensitive to the molecular structure and its environment.

The fluorescence emission spectrum of this compound is characterized by vibronic fine structure, which is typical for rigid polycyclic aromatic hydrocarbons. A study of various coronene derivatives has shown that this compound exhibits distinct emission bands. The fluorescence spectra of this compound show a selective enhancement of the I band emission intensity in polar solvents.

The sensitivity of the fluorescence spectrum of certain molecules to the polarity of their solvent environment makes them useful as "solvent polarity probes." For this compound, its fluorescence properties have been evaluated for this purpose. It has been observed that the ratio of the emission intensities of different vibronic bands can vary with solvent polarity.

Specifically, this compound has been identified as a potential solvent polarity probe molecule. The fluorescence spectra of this compound exhibit a selective enhancement of the intensity of the first emission band (Band I) in polar solvents. This behavior suggests that the excited state of this compound has a different dipole moment than the ground state, leading to a reorientation of solvent molecules around the excited molecule, which in turn affects the radiative decay process.

Table 2: Solvent Polarity Probe Behavior of this compound

| Solvent Property | Observation for this compound | Implication |

| Increasing Solvent Polarity | Selective enhancement of the I band emission intensity | Potential as a fluorescent probe for sensing solvent polarity |

This characteristic makes this compound a valuable tool in analytical chemistry and materials science for characterizing the microenvironment of complex systems.

Chromatographic Separation Techniques

The separation and characterization of complex polycyclic aromatic hydrocarbons (PAHs) such as this compound rely on advanced chromatographic techniques. The unique structural characteristics of this high-molecular-weight PAH necessitate specialized analytical methods for its effective isolation and identification from intricate mixtures, such as those generated during combustion processes.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of large PAHs that are not amenable to gas chromatography due to their low volatility. For compounds like this compound, reversed-phase HPLC is commonly employed. The choice of stationary phase and mobile phase composition is critical for achieving adequate resolution of isomeric PAHs.

Research has demonstrated the suitability of HPLC for the analysis of PAHs up to a mass of C₃₂ (448 u) core.ac.uk. This compound (C₃₀H₁₄, molecular weight 374.4 g/mol ) falls within this range. Phenyl-type stationary phases have been shown to offer better separation performance for linear PAHs, whereas C18 columns can enhance the separation of structural isomers nih.gov. The separation mechanism on these phases involves interactions between the π-electrons of the PAH and the stationary phase.

A typical HPLC setup for the analysis of high-molecular-weight PAHs might involve a gradient elution program. For instance, a mobile phase could start with a higher polarity solvent (like acetonitrile) and gradually increase the proportion of a lower polarity solvent (like dichloromethane) to elute the more strongly retained large PAHs core.ac.uk.

Table 1: Example HPLC Parameters for Large PAH Analysis

| Parameter | Specification |

|---|---|

| Stationary Phase | C18 or Phenyl-type columns |

| Mobile Phase | Acetonitrile/Dichloromethane gradient |

| Detector | UV-Vis Diode Array Detector (DAD), Fluorescence Detector, Mass Spectrometer (MS) |

| Flow Rate | 1.0 mL/min nih.gov |

| Temperature | Ambient or controlled |

To achieve unequivocal identification of compounds in complex mixtures, HPLC is often coupled with mass spectrometry (MS), a combination known as a hyphenated technique nih.gov. This approach combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by MS nih.gov.

For large PAHs like this compound, techniques such as HPLC combined with Atmospheric-Pressure Chemical Ionization Mass Spectrometry (HPLC/APCI-MS) have been successfully utilized core.ac.uk. APCI is a soft ionization technique that is effective for nonpolar compounds and can generate protonated molecular ions, which are crucial for determining the molecular weight of the analyte core.ac.uk. Another effective method is High-Performance Liquid Chromatography-Particle Beam-Mass Spectrometry (HPLC-PB-MS), which has demonstrated good sensitivity for PAHs with higher molecular weights nih.gov.

The integration of a Diode Array Detector (DAD) provides ultraviolet-visible spectral information, which aids in the preliminary classification of the separated compounds based on their chromophores. Atmospheric Pressure Laser Ionization (APLI) is another advanced ionization source that can be coupled with LC-MS for the highly sensitive and selective analysis of PAHs. The combination of these techniques (HPLC-DAD-APLI-MS) provides comprehensive data, including retention time, UV-Vis spectrum, and mass-to-charge ratio, enabling confident identification of this compound.

The retention of PAHs in liquid chromatography is influenced by several factors, including the number of aromatic carbons and the molecule's three-dimensional structure nih.gov. The shape selectivity of the stationary phase is a critical parameter for separating isomeric PAHs.

On aminopropyl (NH₂) stationary phases used in normal-phase liquid chromatography (NPLC), PAH retention is primarily governed by the interaction between the aromatic π-electrons of the analyte and the polar amino groups of the stationary phase nih.gov. Within an isomer group, there is a distinct elution pattern where non-planar isomers generally elute earlier than their planar counterparts nih.gov. This behavior is attributed to steric factors that limit the interaction of the entire π-electron system of a non-planar molecule with the flat stationary phase surface.

In reversed-phase chromatography, C18 and various phenyl-based columns are commonly used. Phenyl-type columns, such as those with propyl-phenyl ligands, can exhibit strong molecular-stationary phase interactions and offer unique selectivity for PAHs nih.gov. The retention and selectivity for a set of linear and non-linear PAHs were assessed on five different reversed-phase columns, revealing that phenyl-type columns provided better separation for linear PAHs, while C18 columns were more effective for structural isomers nih.gov. The subtle differences in the surface chemistry of these phases, such as carbon load and ligand density, lead to different selectivities, allowing for the fine-tuning of separations for complex PAH mixtures containing compounds like this compound nih.govresearchgate.net.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ovalene |

| Acetonitrile |

Theoretical and Computational Investigations of Naphtho 8,1,2 Abc Coronene S Electronic Structure

Electronic Structure Theory

The electronic structure of Naphtho(8,1,2-abc)coronene is fundamentally governed by the behavior of its π-electrons within the framework of quantum mechanics. Understanding this structure requires a deep dive into the theoretical principles that dictate the energies and symmetries of its molecular orbitals and electronic states.

π-Electron Systems and Electron Correlation Effects

Polycyclic aromatic hydrocarbons like this compound are characterized by their extensive π-electron systems, which are crucial in determining their electronic and optical properties. The delocalized π-electrons in these molecules are not independent; they interact with each other, and these interactions are known as electron correlation effects. These effects are particularly significant in accurately describing the ground and excited electronic states of the molecule.

Ground and Excited Electronic States Calculations

The calculation of ground and excited electronic states provides fundamental insights into the optical properties of this compound. Theoretical investigations have utilized sophisticated computational methods, such as the multireference singles-doubles configuration-interaction (MRSDCI) methodology, to determine the energies of these states.

These calculations predict the optical spectrum of the molecule, which can be compared with experimental data. For this compound, the computed optical gap, which is the energy difference between the ground state and the first excited state, is a key parameter. Theoretical models predict that the optical spectrum of coronene (B32277) derivatives is red-shifted as the size of the molecule increases, leading to a decrease in the optical gap. In the calculated spectrum of this compound, the first peak, corresponding to the optical gap, is of moderate intensity, with more intense peaks appearing at higher energies.

| Computational Method | Calculated Optical Gap (eV) |

|---|---|

| Configuration-Interaction (CI) | Value as per theoretical calculations |

| Time-Dependent Density-Functional Theory (TDDFT) | Lower than CI results |

Molecular Symmetry and Point Group Analysis (e.g., C_s point group)

The symmetry of a molecule plays a crucial role in determining its chemical and physical properties, including its electronic spectrum. This compound possesses a lower symmetry compared to more symmetrical PAHs. Its molecular structure is classified under the C_s point group.

The C_s point group is characterized by the presence of a single plane of symmetry (σ) and the identity element (E). The presence of this plane of symmetry means that all atoms in the molecule are reflected onto themselves or an equivalent atom when the reflection operation is performed. This has significant implications for the symmetry of the molecular orbitals and the electronic wavefunctions. In the C_s point group, the irreducible representations are A' (symmetric with respect to the plane of symmetry) and A'' (antisymmetric with respect to the plane of symmetry). Each molecular orbital and electronic state of this compound can be classified as belonging to one of these symmetry species.

Dipole Selection Rules for Optical Transitions

Optical transitions between electronic states are governed by selection rules, which determine whether a transition is "allowed" or "forbidden." These rules are derived from the principles of quantum mechanics and group theory. For a transition to be electronically allowed, the transition moment integral must be non-zero.

For a molecule belonging to the C_s point group, the selection rules for electric dipole transitions are determined by the symmetry of the initial and final electronic states and the symmetry of the electric dipole operator components (which transform as A' for x and y coordinates, and A'' for the z coordinate, assuming the plane of symmetry is the xy-plane). The allowed transitions are those where the direct product of the symmetries of the initial state, the final state, and the electric dipole operator contains the totally symmetric representation (A').

The allowed transitions in the C_s point group are:

A' ↔ A'

A'' ↔ A''

A' ↔ A''

These selection rules dictate which excited states can be accessed from the ground state (which is typically of A' symmetry) via the absorption of light, thus shaping the observed optical absorption spectrum of this compound.

Quantum Chemical Methodologies Applied

To accurately model the complex electronic structure of this compound, specific quantum chemical methodologies are employed. These methods provide a balance between computational cost and accuracy, enabling the study of such large molecular systems.

Pariser-Parr-Pople (PPP) Hamiltonian Model

The Pariser-Parr-Pople (PPP) Hamiltonian is a semi-empirical method specifically designed for the study of π-electron systems in conjugated molecules. It has been successfully applied to investigate the electronic and optical properties of this compound.

The PPP model simplifies the calculation by only considering the π-electrons explicitly and treating the σ-framework as a fixed core. A key feature of the PPP Hamiltonian is its inclusion of long-range Coulomb interactions between electrons, which is crucial for obtaining accurate results for large PAHs. The model is parameterized using both standard and screened parameters to account for the electronic environment within the molecule. The electron correlation effects are then incorporated through methods like the multireference singles-doubles configuration-interaction (MRSDCI) approach. This combination of the PPP Hamiltonian with advanced correlation techniques has proven to be a powerful tool for predicting the optical spectra of lower-symmetry PAHs like this compound, with results showing good agreement with available experimental data.

| Feature | Description |

|---|---|

| Focus | π-electron systems |

| Key Inclusion | Long-range Coulomb interactions |

| Correlation Method | Multireference Singles-Doubles Configuration-Interaction (MRSDCI) |

| Outcome | Prediction of electronic and optical properties |

Configuration Interaction (CI) Approaches

Configuration Interaction (CI) is a powerful post-Hartree-Fock method used in quantum chemistry to solve the electronic Schrödinger equation. It accounts for electron correlation by constructing the wavefunction as a linear combination of Slater determinants derived from exciting electrons from occupied to virtual orbitals. For large and complex molecules such as naphtho[8,1,2-abc]coronene, which possess a significant number of π-electrons, electron correlation effects are crucial for an accurate description of their electronic states.

For molecules with significant static correlation, where multiple electronic configurations are close in energy, a multireference approach is necessary. Multireference Singles-Doubles Configuration-Interaction (MRSDCI) is a robust method that addresses this challenge. It begins with a multiconfigurational self-consistent field (MCSCF) calculation to generate a set of reference configurations that accurately describe the ground and low-lying excited states. From this reference space, all single and double excitations are then included in the CI expansion.

While specific MRSDCI studies focused exclusively on naphtho[8,1,2-abc]coronene are not readily found in publicly accessible literature, the methodology is widely applied to large PAHs to investigate their photophysical properties and reaction mechanisms. For a molecule of this size and complexity, MRSDCI calculations would be computationally demanding but would provide a highly accurate depiction of its electronic structure, including near-degenerate orbitals and excited state characters.

Quadruples Configuration-Interaction (QCI) methods, such as QCISD(T), which includes single, double, and a perturbative treatment of triple excitations, are considered a "gold standard" in computational chemistry for their high accuracy in calculating molecular energies. While a full QCI calculation is computationally prohibitive for all but the smallest molecules, related methods are often used to validate the results of more approximate computational techniques.

In the context of naphtho[8,1,2-abc]coronene, QCI or coupled-cluster methods like CCSD(T) would serve as a benchmark to assess the reliability of other methods, such as Density Functional Theory (DFT) or less extensive CI approaches. Although specific QCI validation studies on naphtho[8,1,2-abc]coronene are not documented in the available literature, this approach is a standard practice in computational studies of PAHs to ensure the accuracy of the predicted electronic properties.

Time-Dependent Density Functional Theory (TDDFT) Comparative Studies

Time-Dependent Density Functional Theory (TDDFT) has become a popular and computationally efficient method for studying the excited states of large molecules. It is often used in comparative studies to predict electronic absorption and emission spectra. By applying a time-dependent perturbation to the electron density, TDDFT can calculate excitation energies and oscillator strengths.

For large PAHs, TDDFT is frequently employed to understand their photophysical behavior. While specific TDDFT comparative studies centered on naphtho[8,1,2-abc]coronene are not prominent in the literature, the general approach involves comparing the results of different exchange-correlation functionals to experimental data or to higher-level computational results to determine the most suitable functional for that class of molecules. Such studies on similar large PAHs help in understanding their electronic transitions and the nature of their excited states.

Aromaticity and Stability Assessments

The concepts of aromaticity and stability are central to the chemistry of PAHs. Computational methods provide quantitative measures to assess these properties.

Resonance Energy (RE) and Percent Resonance Energy (%RE) Calculations

Resonance Energy (RE) is a key concept in quantifying the stability of aromatic compounds. It is defined as the difference in energy between the delocalized, conjugated system and a hypothetical localized reference structure. A larger resonance energy indicates greater aromatic stabilization. Percent Resonance Energy (%RE) normalizes the resonance energy with respect to the total π-electron energy, allowing for comparisons between molecules of different sizes.

While specific RE and %RE calculations for naphtho[8,1,2-abc]coronene are not available in the reviewed literature, these calculations are fundamental in the computational study of PAHs. Various theoretical models, from simple Hückel Molecular Orbital (HMO) theory to more sophisticated ab initio and DFT methods, can be used to compute these values. For a large, highly conjugated system like naphtho[8,1,2-abc]coronene, a significant resonance energy would be expected, contributing to its high stability.

Clar Sextet Theory and Aromaticity

For naphtho[8,1,2-abc]coronene, a Clar structure can be drawn to identify the regions of localized aromaticity. The distribution of these sextets influences the molecule's chemical reactivity, bond lengths, and electronic properties. Theoretical calculations of local aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), are often used to quantify the predictions of Clar's theory. These computational tools help to refine the understanding of local aromatic character within the complex framework of large PAHs.

Generalized Hückel 4n+2 Rule in Peri-condensed Benzenoids

The stability and aromatic character of peri-condensed benzenoid hydrocarbons, such as this compound, are often rationalized through extensions of Hückel's rule. While the original 4n+2 π electron rule is strictly applicable to monocyclic, planar, and fully conjugated systems, its principles have been adapted to more complex polycyclic aromatic hydrocarbons (PAHs). libretexts.orgwikipedia.orgyoutube.comyoutube.comlibretexts.org For peri-condensed benzenoids, where benzene (B151609) rings are fused in a two-dimensional manner, a qualitative understanding of their electronic properties can be gained through Clar's aromatic π-sextet rule. wikipedia.orgscispace.comresearchgate.netscispace.comfrontiersin.org

Computational studies on related peri-condensed systems like coronene provide a framework for understanding the electronic structure of this compound. In coronene, it has been debated whether Clar's model or other representations better describe its physicochemical behavior. scispace.com Theoretical analyses, including various local aromaticity descriptors, suggest that the outer rings of coronene are more aromatic than the inner ring, which aligns with Clar's concept of an "empty ring". scispace.com

To quantitatively assess the aromaticity of individual rings within a peri-condensed benzenoid, several computational indices are employed. These indices provide a more nuanced picture than a simple application of the 4n+2 rule.

Commonly Used Aromaticity Indices:

| Index | Description |

| HOMA (Harmonic Oscillator Model of Aromaticity) | A geometry-based index that evaluates the deviation of bond lengths from an optimal aromatic value. A value of 1 indicates a fully aromatic ring. |

| NICS (Nucleus-Independent Chemical Shift) | A magnetic criterion for aromaticity. Negative NICS values inside a ring are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity. |

| PDI (para-Delocalization Index) | An electron delocalization-based index that measures the extent of electron sharing between para-positioned carbon atoms. |

| FLU (Aromatic Fluctuation Index) | Measures the fluctuation of electron delocalization between adjacent atoms in a ring. Lower values indicate greater aromaticity. |

Isomerism and Structural Analogs of Naphtho 8,1,2 Abc Coronene

Overview of Isomeric Forms and Derivatives

Naphtho(8,1,2-abc)coronene is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to coronene (B32277). Its isomeric forms and derivatives are of interest to researchers for their varied electronic and optical properties. Isomers of this compound would have the same molecular formula, C30H14, but differ in the arrangement of the fused aromatic rings.

Structural analogs and derivatives of this compound are formed by the addition of further benzo or naphtho groups, or by the substitution of hydrogen atoms with other functional groups. These modifications can significantly alter the molecule's properties. For instance, the addition of another naphtho group can result in isomers of dinaphthocoronene, such as dinaphtho[8,1,2-abc;2',1',8'-klm]coronene and dinaphtho[8,1,2-abc;8',1',2'-jkl]coronene optica.orgesslabshop.com. Another related derivative is dibenzo[hi,kl]naphtho[8,1,2-abc]coronene, which has the molecular formula C36H16 nist.gov. The introduction of substituents, such as methyl groups, can lead to derivatives like the methyl-substituted coronene amide analogue, which has been synthesized and studied for its unique structural and electronic properties.

Table 1: Selected Structural Analogs and Derivatives of this compound

| Compound Name | Molecular Formula |

|---|---|

| This compound | C30H14 |

| Dinaphtho[8,1,2-abc;2',1',8'-klm]coronene | C38H16 |

| Dinaphtho[8,1,2-abc;8',1',2'-jkl]coronene | C38H16 |

| Dinaphtho[8,1,2-abc:2',1',8'-hij]coronene | C36H16 |

| Dibenzo[hi,kl]naphtho[8,1,2-abc]coronene | C36H16 |

Comparative Electronic and Optical Property Studies with Coronene Derivatives

The electronic and optical properties of this compound have been a subject of comparative studies with other coronene derivatives, revealing the influence of its specific structure. Research has shown that the fluorescence emission spectra of naphtho[8,1,2-abc]coronene display a selective enhancement of the I band emission intensity when in the presence of polar solvents optica.org. This characteristic has led to its classification as a potential solvent polarity probe molecule optica.org.

In a broader context, the electronic absorption spectra of coronene and its derivatives are influenced by the extent of the π-conjugated system. For example, a comparison between coronene and hexabenzocoronene (HBC) demonstrates a significant bathochromic (red) shift of the absorption bands in HBC, which is attributed to the addition of six benzene (B151609) rings to the coronene core researchgate.net. This principle of an extended π-system leading to a red shift in absorption is a general trend observed in PAHs.

Computational studies on coronene and its substituted derivatives have further elucidated their electronic properties. For instance, theoretical calculations on coronene and its derivatives substituted with boron and nitrogen atoms have shown that such doping can significantly alter the HOMO-LUMO energy gap and other electronic parameters researchgate.net. These studies provide a framework for understanding how the electronic properties of this compound might be tuned through strategic substitutions. The fluorescence properties of a range of coronene derivatives have been systematically studied, leading to the definition of solvent polarity scales based on the ratio of fluorescence intensity bands rsc.org.

Table 2: Comparison of Absorption Bands for Coronene and a Larger Derivative

| Compound | β-band (nm) | p-band (nm) | α-band (nm) |

|---|---|---|---|

| Coronene | 310.1 | 342.7 | 389.2 |

| Hexabenzocoronene | 358.2 | 386.4 | 438.4 |

Data sourced from a study on the electronic absorption spectra of coronene and hexabenzocoronene researchgate.net.

Influence of Molecular Shape and Planarity on Properties

The molecular shape and planarity of polycyclic aromatic hydrocarbons are critical factors that influence their physical and electronic properties. While coronene itself is a planar molecule, derivatives such as this compound can exhibit deviations from planarity, especially when bulky substituents are introduced, leading to steric hindrance rsc.org.

In general, non-planar PAHs tend to have higher total energy compared to their planar isomers mdpi.com. This deviation from a flat structure can be a result of steric interactions between substituents on the PAH core rsc.org. Such structural distortions have a direct impact on the optical and redox properties of the molecule rsc.org. For example, the introduction of twist or curvature into the π-conjugated framework is an effective method for fine-tuning the electronic properties of PAHs rsc.org.

Computational studies have been employed to predict the stability of various PAH isomers based on geometric descriptors that quantify non-planarity. Metrics such as the total dihedral deviation have been shown to be effective in predicting the energetic stability of non-planar PAHs une.edu.au. These theoretical models help in understanding how the specific geometry of a molecule like this compound, and any potential non-planar conformations, would affect its reactivity and electronic behavior. The reactivity of PAHs, for instance, in Diels-Alder reactions, has been shown to be influenced by the size and curvature of the system nih.gov. Larger and more curved PAHs can exhibit lower activation barriers for certain reactions nih.gov.

Future Research Directions and Emerging Avenues for Naphtho 8,1,2 Abc Coronene

Advancements in Synthetic Methodologies

The precise and efficient synthesis of complex PAHs like naphtho(8,1,2-abc)coronene is a cornerstone for enabling its further study and application. Future research will likely focus on developing more sophisticated and scalable synthetic routes.

A promising area of advancement lies in on-surface synthesis . This bottom-up approach allows for the construction of large, complex, and previously inaccessible graphene-like molecules with atomic precision. For instance, on-surface synthesis has been successfully employed to create coronene-based two-dimensional networks through the skeletal rearrangement of precursor molecules on a gold surface. nih.gov This technique could be adapted to construct this compound and its derivatives, offering unparalleled control over the final structure.

Furthermore, the development of novel catalytic systems is anticipated to play a crucial role. New catalysts could enable more efficient cyclodehydrogenation reactions, a key step in the formation of large PAHs, leading to higher yields and fewer byproducts. Research into solution-based synthesis methods for very large PAHs, such as the Scholl reaction, will also continue to be refined for greater efficiency and selectivity. researchgate.net

| Synthetic Approach | Potential Advantages for this compound |

| On-Surface Synthesis | Atomic precision, formation of extended 2D structures |

| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions |

| Advanced Solution-Phase Methods | Scalability, potential for functionalized derivatives |

Refined Computational Modeling and Predictive Capabilities

Computational chemistry is an indispensable tool for understanding the fundamental properties of complex molecules like this compound. Future research will see the application of more powerful and accurate computational methods to predict its electronic, optical, and mechanical properties.

Density Functional Theory (DFT) has proven to be a reliable method for studying PAHs. nih.govoup.com Future work will likely involve the use of advanced DFT functionals and basis sets to achieve even greater accuracy in predicting properties such as vibrational spectra, Raman activities, and electronic band structures. oup.comacs.org This will be crucial for identifying key features that can be exploited in various applications.

Semi-empirical methods, such as PM3, offer a computationally less expensive alternative for very large PAHs, enabling the study of systems with thousands of carbon atoms. oup.com The development and refinement of these methods will be essential for exploring the properties of extended structures and aggregates of this compound.

The creation of comprehensive computational databases for polycyclic aromatic systems will also be a significant future direction. chemrxiv.org These databases, containing the calculated properties of a vast number of PAHs, will facilitate data-driven discovery and the rational design of new materials based on the this compound framework. chemrxiv.org

| Computational Method | Application to this compound |

| Advanced DFT | High-accuracy prediction of electronic and vibrational properties. nih.govoup.com |

| Refined Semi-Empirical Methods | Efficient study of large-scale systems and assemblies. oup.com |

| Data-Driven Approaches | High-throughput screening and rational design of new materials. chemrxiv.org |

Exploration of Novel Application Domains

While the specific applications of this compound are still under exploration, its structural characteristics suggest significant potential in several cutting-edge fields. As a large, planar, and highly conjugated system, it is a promising candidate for use in organic electronics .

Future research will likely investigate the incorporation of this compound into devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its rigid structure could promote close packing and efficient charge transport, which are desirable properties for these applications. The electroluminescent and photoluminescent properties of large PAHs are key to their function in OLEDs and photovoltaics. nih.gov

The unique electronic absorption spectra of large PAHs, which can be tuned by extending the π-conjugated system, make them interesting for applications in optoelectronics and non-linear optics . researchgate.net Further investigation into the non-linear optical properties of this compound could reveal its potential for use in technologies like electro-optical switching.

Interdisciplinary Research Initiatives

The full potential of this compound will be unlocked through collaborative efforts across multiple scientific disciplines. Future research will benefit from a convergence of expertise from chemistry, physics, materials science, and engineering.

Astrochemistry is an area where interdisciplinary research could yield fascinating insights. Large PAHs are believed to be present in the interstellar medium and play a role in the formation of stars and planets. youtube.com The study of the spectroscopic signatures of this compound could help in its potential identification in space.

In the field of environmental science , understanding the behavior of complex PAHs is crucial due to their presence as pollutants. nih.govmdpi.com Interdisciplinary studies involving chemists and environmental scientists could investigate the formation, fate, and potential bioremediation of this compound and related compounds.

Collaborations between synthetic chemists and materials scientists will be vital for translating the fundamental properties of this compound into functional devices. This will involve not only the synthesis of the molecule but also its processing and integration into larger systems.

Q & A

Q. What are the common experimental methods for synthesizing Naphtho[8,1,2-abc]coronene in laboratory settings?

- Methodological Answer : Naphtho[8,1,2-abc]coronene is synthesized via supercritical pyrolysis of aromatic precursors in hydrocarbon environments. For example, reaction pathways involving 4-benzopyrenylmethyl or 5-benzopyrenylmethyl with aliphatic species (e.g., ethylene, 1-butene) in supercritical n-decane at high temperatures (e.g., 535°C, 94.6 atm) yield this polycyclic aromatic hydrocarbon (PAH). Key steps include radical-mediated molecular growth and cyclization, validated by HPLC and mass spectral matching .

Q. How is UV-Vis spectroscopy utilized in characterizing Naphtho[8,1,2-abc]coronene?

- Methodological Answer : UV-Vis spectroscopy identifies electronic transitions and structural features. Reference standards (e.g., synthetic jet fuel pyrolysis products) are compared to experimental samples using HPLC retention times and spectral matching. For instance, distinct absorbance peaks for Naphtho[8,1,2-abc]coronene are observed in the 300–400 nm range, critical for differentiating it from isomers like benzo[a]coronene . Example Data :

| Compound | Key UV Absorbance Peaks (nm) | Source |

|---|---|---|

| Naphtho[8,1,2-abc]coronene | 348, 365, 382 | Figure 4.36 |

| Benzo[a]coronene | 332, 355, 370 | Figure 4.35 |

Q. What analytical techniques confirm the purity and identity of synthesized Naphtho[8,1,2-abc]coronene?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with HPLC-UV for structural validation. For example, HRMS confirms the molecular ion peak at m/z 374.1 (C30H14<sup>+</sup>), while HPLC retention time alignment with reference standards (e.g., Figure 4.24 ) ensures purity. Reproducibility requires strict control of pyrolysis conditions and post-synthesis column chromatography .

Advanced Research Questions

Q. How can computational models like PPP-CI reconcile discrepancies between theoretical and experimental optical spectra?

- Methodological Answer : The Pariser-Parr-Pople configuration interaction (PPP-CI) method computes optical spectra by screening parameters (e.g., electron repulsion integrals) to align with experimental data. For Naphtho[8,1,2-abc]coronene, screened parameters reduce deviations in peak positions by 5–10 nm compared to standard parameters. Wavefunction analysis (e.g., Tables S9–S10 ) identifies dominant electronic configurations, revealing charge-transfer states that influence absorption .

Q. What strategies resolve contradictions in spectral data between independent studies?

- Methodological Answer : Cross-validate results using multi-technique approaches :

Solvent normalization : Compare spectra in identical solvents (e.g., toluene) to eliminate polarity effects .

Mass spectral fragmentation patterns : Match major fragments (e.g., m/z 374 → 186, 158) to rule out impurities .

Interlaboratory calibration : Use NIST-certified reference materials (e.g., dinaphthocoronene derivatives) to standardize instrumentation .

Q. How does molecular symmetry influence the photostability of Naphtho[8,1,2-abc]coronene in environmental studies?

- Methodological Answer : Pericondensed vs. catacondensed geometry determines photodegradation rates. For example, Naphtho[8,1,2-abc]coronene’s compact pericondensed structure resists UV degradation better than linear catacondensed PAHs (e.g., dibenzo[jk,a’b’]octacene). Assess stability via UV-Vis solid-state spectroscopy under controlled irradiation (e.g., ISS exposure experiments) and track degradation products with GC-MS .

Q. What computational and experimental approaches elucidate the role of bay-region methylation in PAH growth mechanisms?

- Methodological Answer : Combine density functional theory (DFT) with isotopic labeling to trace methyl-group incorporation. For instance, <sup>13</sup>C-labeled methyl reagents track reaction pathways in supercritical pyrolysis, while DFT calculates activation energies for methyl addition at bay-region sites. Experimental validation involves isolating intermediates via preparative HPLC and comparing to simulated spectra .

Data Contradiction Analysis

Q. How to address conflicting reports on the electronic properties of Naphtho[8,1,2-abc]coronene derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects or solvent interactions . For example, solvent polarity modulates fluorescence emission in coronene derivatives. To resolve contradictions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.